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Compound of Interest

Compound Name: LPMA4870108

Cat. No.: B15616778

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of
LPM4870108, a potent, orally active pan-Tropomyosin receptor kinase (Trk) inhibitor. This
document synthesizes publicly available preclinical data, details key experimental
methodologies, and visualizes the underlying biological pathways and drug development
workflows.

Introduction to Trk Inhibition and LPM4870108

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2,
and NTRKS3 genes, are a family of receptor tyrosine kinases crucial for the development and
function of the nervous system.[1][2] Chromosomal rearrangements involving NTRK genes can
lead to the formation of constitutively active Trk fusion proteins, which act as oncogenic drivers
in a wide array of cancers.[1] This has led to the development of Trk inhibitors as a targeted
therapy for NTRK fusion-positive cancers.[1][2]

LPM4870108 is a next-generation pan-Trk inhibitor designed to be effective against both wild-
type (WT) Trk proteins and clinically relevant mutants that confer resistance to first-generation
inhibitors.[3][4] Developed by Luye Pharma, LPM4870108 is a macrocyclic compound that has
demonstrated potent anti-tumor activity in preclinical models.[2][3]

Mechanism of Action: The Trk Signaling Pathway
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Neurotrophins, a family of growth factors, bind to Trk receptors, inducing receptor dimerization

and autophosphorylation of specific tyrosine residues in the kinase domain.[5] This activation

triggers several critical downstream signaling cascades, including the RAS/MAPK, PI3K/AKT,

and PLC-y pathways, which are integral to cell proliferation, survival, and differentiation.[6][7] In

NTRK fusion-positive cancers, the Trk fusion proteins are constitutively active, leading to

uncontrolled activation of these pathways and driving tumor growth.

LPM4870108 acts as an ATP-competitive inhibitor, binding to the kinase domain of Trk proteins
and preventing their phosphorylation, thereby blocking the downstream signaling that promotes

cancer cell growth and survival.
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Figure 1: Simplified Trk Signaling Pathway and Inhibition by LPM4870108

Quantitative Data Summary

Table 1- In Vi hibi ity of 170108

Target Kinase ICs0 (NM) Reference
TrkC 0.2 [8]
TrkA 2.4 [8]
TrkAG595R (mutant) 3.5 [8]
TrkAG667C (mutant) 2.3 [8]
ALK 182 [8]

Table 2: In Vivo Efficacy of LPM4870108 in a BaF3-NTRK
Xenograft Model

Administration Dosing
Dose Outcome Reference
Route Schedule

Once daily for 21 Tumor growth
5-20 mg/kg Oral (p.o.) o [8]
days inhibition

Table 3: Pharmacokinetic Parameters of LPM4870108 in
Rats
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Parameter Male Female Administration Reference
t1/2 (h) 0.87 2.21 2 mg/kg (i.v.) [8]

Cl (mL/kg/min) 19.3 8.19 2 mg/kg (i.v.) [8]

AUCo-t (nM-h) 4191 10282 2 mg/kg (i.v.) [8]

Cmax (NM) 6384 6628 10 mg/kg (p.o.) [8]

Tmax (h) 0.667 0.667 10 mg/kg (p.o.) [8]

Oral

Bioavailability 56.0 61.9 10 mg/kg (p.o.) [8]

(%)

Table 4: Preclinical Safety Profile of LPM4870108
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Study Type

Species

Key Findings Reference

Acute Toxicity

Rat

Maximum Tolerated
Dose (MTD) = 300 [419]
mg/kg

Subacute Toxicity (4-

week)

Rat

STD10 =10

mg/kg/day.

Toxicological effects
consistent with Trk

inhibition (e.q.,

corneal inf‘la?nmation, )
hepatocyte vacuolar
degeneration), which

were partially or fully

reversible.

Subacute Toxicity (4-

week)

Rhesus Monkey

Highest Non-Severely

Toxic Dose (HNSTD)

= 20 mg/kg/day.

Observed dose-

dependent, reversible [10]
effects on gait and
coordination,

attributable to on-

target Trk inhibition.

Genotoxicity (Ames
Test)

In vitro

No evidence of

[4119]

mutagenicity.

Cardiovascular Safety
(hERG)

In vitro

ICso for hERG current

4][9
inhibition = 18.2 uM. L4119]

Cardiovascular Safety

Rhesus Monkey

No effect on blood
pressure or
[4][°]

electrocardiogram

results.
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) No effect on
Respiratory and ) ]
_ respiratory function or
Neurobehavioral Rat ) [419]
neurobehavioral
Safety o
activity.

Experimental Protocols

The following sections describe representative methodologies for the key experiments involved
in the preclinical evaluation of a pan-Trk inhibitor like LPM4870108.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target
kinase.

Materials:

» Purified recombinant Trk enzymes (wild-type and mutants)
» Kinase reaction buffer (e.g., HEPES, MgClz, DTT)

o ATP (at a concentration near the Km for each enzyme)

o Peptide or protein substrate

o LPM4870108 (serially diluted in DMSO)

o Detection reagents (e.g., ADP-Glo™, LanthaScreen™)

e Microplates (e.g., 384-well)

Procedure:

e Add kinase, substrate, and LPM4870108 at various concentrations to the wells of a
microplate.

« Initiate the kinase reaction by adding ATP.
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Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a
specified time (e.g., 60 minutes).

Stop the reaction (e.g., by adding EDTA).

Add detection reagents to quantify kinase activity (e.g., by measuring luminescence or
fluorescence).

Calculate the percent inhibition for each concentration of LPM4870108 and determine the
ICso0 value by fitting the data to a dose-response curve.
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Figure 2: Workflow for an In Vitro Kinase Inhibition Assay
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In Vivo Xenograft Tumor Model

This study evaluates the anti-tumor efficacy of LPM4870108 in a living organism.
Materials:

e Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

o BaF3 cells engineered to express an NTRK fusion gene

o Cell culture medium and supplements

» Matrigel (optional, to enhance tumor take rate)

e LPM4870108 formulated for oral administration

» Vehicle control

Procedure:

e Culture BaF3-NTRK cells under appropriate conditions.

e Harvest and resuspend the cells in a suitable medium, with or without Matrigel.
e Subcutaneously inject the cell suspension (e.g., 5 x 10° cells) into the flank of each mouse.
e Monitor the mice for tumor growth.

e When tumors reach a specified volume (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

e Administer LPM4870108 or vehicle control orally, once daily.
e Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

o Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group
reach a predetermined endpoint size.

e Analyze the data to determine the effect of LPM4870108 on tumor growth.
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Safety Pharmacology Studies

These studies are designed to assess the potential adverse effects of LPM4870108 on major
physiological systems.

Genotoxicity - Ames Test: This test evaluates the mutagenic potential of a compound using
histidine-dependent strains of Salmonella typhimurium.

o Expose different strains of S. typhimurium to various concentrations of LPM4870108, with
and without a metabolic activation system (S9 liver extract).

o Plate the bacteria on a histidine-deficient medium.
 Incubate the plates for 48-72 hours.

» Count the number of revertant colonies (colonies that have regained the ability to synthesize
histidine).

e An increase in the number of revertant colonies compared to the control indicates mutagenic
potential.

Cardiovascular Safety - hLERG Assay: This assay assesses the potential of a compound to
inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac
arrhythmias.

» Use a whole-cell patch-clamp technique on cells stably expressing the hERG channel (e.g.,
HEK293 or CHO cells).

e Record the hERG channel current in the absence and presence of various concentrations of
LPM4870108.

» Determine the concentration-dependent inhibition of the hERG current and calculate the ICso
value.

LPM4870108 Discovery and Development Workflow

The development of a next-generation inhibitor like LPM4870108 follows a structured process
from initial concept to preclinical candidate.
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Figure 3: Discovery and Development Workflow for LPM4870108
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The process began with the identification of the need to overcome acquired resistance to first-
generation Trk inhibitors.[2] A series of macrocyclic compounds were identified and optimized
through iterative cycles of chemical synthesis and biological testing (structure-activity
relationship studies).[2] Promising compounds were then profiled for their in vitro potency
against wild-type and mutant Trk kinases, selectivity against other kinases, and ADME
(absorption, distribution, metabolism, and excretion) properties. This was followed by in vivo
pharmacokinetic studies in animal models like rats to assess oral bioavailability and other
parameters.[8] The most promising candidates, including the precursor to LPM4870108, were
then evaluated for their anti-tumor efficacy in xenograft models.[8] Finally, comprehensive
preclinical safety and toxicology studies were conducted to select LPM4870108 as a clinical
candidate.[4][9][10]

Conclusion

LPM4870108 is a potent, orally bioavailable, next-generation pan-Trk inhibitor with a preclinical
profile that demonstrates strong anti-tumor efficacy against both wild-type and resistant Trk
mutations. Its favorable pharmacokinetic and safety profiles in animal models support its
continued development as a potential therapeutic for patients with NTRK fusion-positive
cancers. The data and methodologies presented in this guide provide a comprehensive
technical foundation for understanding the preclinical development of LPM4870108.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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